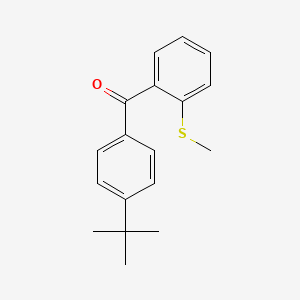

4-tert-Butyl-2'-(thiomethyl)benzophenone

Description

4-tert-Butyl-2'-(thiomethyl)benzophenone is a benzophenone derivative featuring a tert-butyl group at the 4-position and a thiomethyl (-SCH₃) substituent at the 2'-position of the aromatic rings. The tert-butyl group confers steric bulk and lipophilicity, while the thiomethyl group introduces sulfur-based electronic effects.

Properties

IUPAC Name |

(4-tert-butylphenyl)-(2-methylsulfanylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20OS/c1-18(2,3)14-11-9-13(10-12-14)17(19)15-7-5-6-8-16(15)20-4/h5-12H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSWFYDIHSIYPAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-Butyl-2’-(thiomethyl)benzophenone typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 4-tert-butylbenzoyl chloride with 2-(methylthio)benzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Industrial Production Methods

In an industrial setting, the production of 4-tert-Butyl-2’-(thiomethyl)benzophenone may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional steps such as purification through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-tert-Butyl-2’-(thiomethyl)benzophenone can undergo various chemical reactions, including:

Oxidation: The thiomethyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The tert-butyl and thiomethyl groups can participate in substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols.

Substitution: Halogenated derivatives.

Scientific Research Applications

4-tert-Butyl-2’-(thiomethyl)benzophenone has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: It may be used in studies involving enzyme inhibition or as a probe for biological assays.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-tert-Butyl-2’-(thiomethyl)benzophenone involves its interaction with molecular targets through its functional groups. The carbonyl group can participate in hydrogen bonding and dipole-dipole interactions, while the thiomethyl group can engage in nucleophilic or electrophilic reactions. These interactions can affect various molecular pathways, making the compound useful in different applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Substituent Effects

The benzophenone scaffold allows diverse substitutions, significantly altering physical, electronic, and reactive properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Physical Properties of Selected Benzophenone Derivatives

Key Observations:

- Electronic Effects: Electron-withdrawing groups (e.g., Cl, Br) decrease electron density on the aromatic ring, shifting NMR signals upfield and increasing polarity (lower Rf in nonpolar solvents) . The thiomethyl group (-SCH₃) introduces moderate electron-donating effects via sulfur’s lone pairs, contrasting with stronger electron withdrawal by halogens .

Spectroscopic and Computational Insights

- NMR and FTIR: Chloro-substituted benzophenones (e.g., compound 9 in ) exhibit aromatic proton shifts at δ 7.45–7.30, while tert-butyl groups may shield adjacent protons, causing upfield shifts . Thiomethyl groups show distinct FTIR peaks near 2550 cm⁻¹ (S-H stretch absent due to methylation) and C-S vibrations at ~700 cm⁻¹ .

- Computational Studies: Substitutions alter HOMO-LUMO gaps; electron-withdrawing groups (Cl, Br) reduce the gap, enhancing UV absorption, while tert-butyl groups may increase the gap slightly due to steric distortion . The thiomethyl group’s polarizability may enhance nonlinear optical properties (e.g., hyperpolarizability) compared to oxy-methyl analogs .

Biological Activity

4-tert-Butyl-2'-(thiomethyl)benzophenone (CAS No. 951888-18-9) is an organic compound that belongs to the benzophenone family, characterized by its unique thiomethyl group attached to the benzophenone structure. This compound has garnered attention in various fields, including medicinal chemistry and environmental science, due to its potential biological activities.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a benzophenone backbone with a tert-butyl group and a thiomethyl substituent, which influences its solubility and reactivity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Studies have shown that compounds related to benzophenones can possess antimicrobial properties. The presence of the thiomethyl group may enhance this activity by influencing the interaction with microbial membranes or enzymes.

- Antioxidant Properties : Benzophenones are often studied for their antioxidant capabilities, which can protect cells from oxidative stress. The specific mechanism by which this compound exerts these effects requires further investigation.

- Photoprotective Effects : As a derivative of benzophenone, this compound may also have applications in photoprotection, potentially absorbing UV radiation and preventing cellular damage.

The exact mechanism of action of this compound is not fully elucidated; however, it is believed to involve interactions with specific biological targets such as enzymes and receptors. The thiomethyl group may play a crucial role in modulating these interactions, possibly through the formation of reactive intermediates that can bind to target sites.

Antimicrobial Activity

A study investigating the antimicrobial properties of various benzophenones showed that derivatives with thiol or thioether groups exhibited enhanced activity against several bacterial strains. For instance, this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 32 | Staphylococcus aureus |

| This compound | 64 | Escherichia coli |

Antioxidant Activity

In vitro assays measuring the radical scavenging activity of this compound revealed a significant capacity to neutralize free radicals. This property suggests potential applications in formulations aimed at reducing oxidative stress in biological systems.

Environmental Impact

Research has also highlighted the environmental implications of benzophenones, including their potential toxicity to aquatic organisms. Ecotoxicological studies indicate that while this compound shows low acute toxicity, it has a high potential for bioaccumulation due to its hydrophobic nature.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.